

Spectroscopic Profile of (5-Methylpyrimidin-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (5-Methylpyrimidin-2-yl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(5-Methylpyrimidin-2-yl)methanol**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate empirical studies.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **(5-Methylpyrimidin-2-yl)methanol**. These values are predicted based on the chemical structure and may vary slightly from experimental results.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Pyrimidine-H (at C4 & C6)	~8.5	Singlet	The two aromatic protons on the pyrimidine ring are chemically equivalent and are expected to appear as a singlet.
-CH ₂ OH	~4.6	Singlet	The two protons of the methylene group are expected to be a singlet.
-OH	Variable	Broad Singlet	The chemical shift of the hydroxyl proton is dependent on solvent, concentration, and temperature.
-CH ₃	~2.3	Singlet	The three protons of the methyl group are expected to appear as a singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C2 (C-CH ₂ OH)	~165
C4 & C6	~157
C5 (C-CH ₃)	~130
-CH ₂ OH	~65
-CH ₃	~18

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch	3400 - 3200	Strong, Broad
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	3000 - 2850	Medium
C=N Stretch (Pyrimidine)	1600 - 1450	Medium to Strong
C-O Stretch	1050 - 1000	Strong

Table 4: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M+H] ⁺	125.0709	Molecular ion plus a proton.[1]
[M+Na] ⁺	147.0529	Molecular ion plus a sodium adduct.[1]
[M] ⁺	124.0631	Molecular ion.[1]
[M-H] ⁻	123.0564	Molecular ion minus a proton. [1]
[M+H-H ₂ O] ⁺	107.0609	Loss of water from the protonated molecular ion.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **(5-Methylpyrimidin-2-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **(5-Methylpyrimidin-2-yl)methanol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse experiment.
 - Acquisition Temperature: 298 K.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: -2 to 12 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Temperature: 298 K.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 200 ppm.
- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the solvent residual peak or the internal standard.
- Integrate the peaks in the ^1H NMR spectrum.
- Perform peak picking for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:

- For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used.
Place a small amount of the solid sample directly on the ATR crystal.
- Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin pellet.

- Instrument Parameters:

- Spectrometer: FT-IR spectrometer.
- Spectral Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 to 32.

- Data Acquisition and Processing:

- Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
- Collect the sample spectrum.

- The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

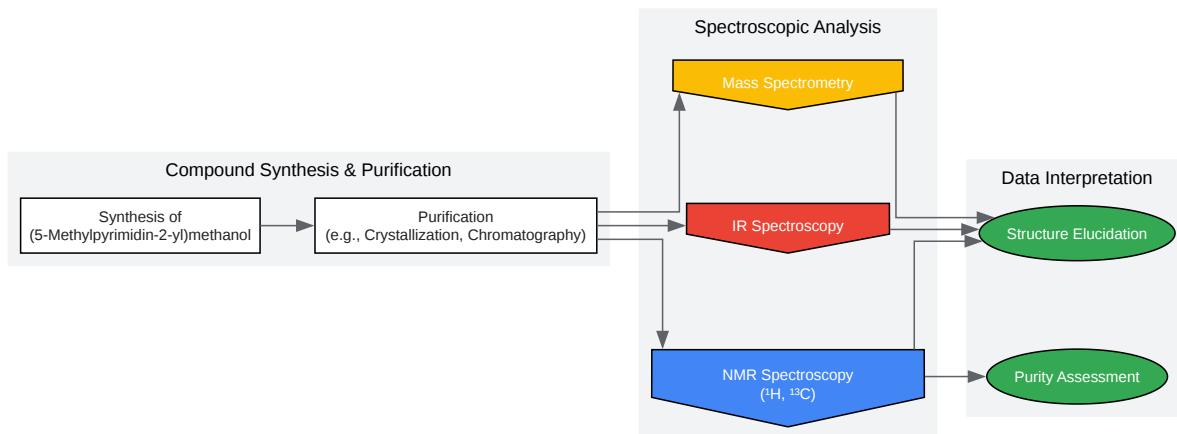
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **(5-Methylpyrimidin-2-yl)methanol** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Parameters (Electrospray Ionization - ESI):
 - Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
 - Ionization Mode: Positive or negative ion mode.
 - Scan Range: m/z 50-500.
 - Capillary Voltage: 3-5 kV.
 - Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$ in positive mode or $[M-H]^-$ in negative mode).
 - Analyze the fragmentation pattern to aid in structural confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of **(5-Methylpyrimidin-2-yl)methanol**.

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References

- 1. PubChemLite - (5-methylpyrimidin-2-yl)methanol (C₆H₈N₂O) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of (5-Methylpyrimidin-2-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322857#spectroscopic-data-of-5-methylpyrimidin-2-yl-methanol-nmr-ir-ms>]

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